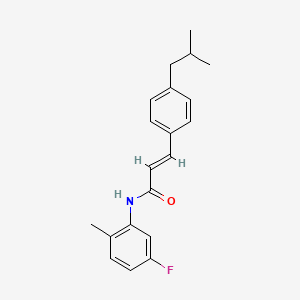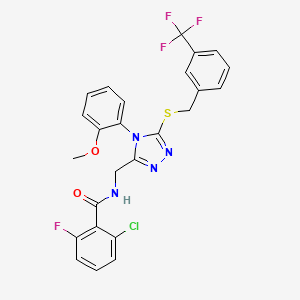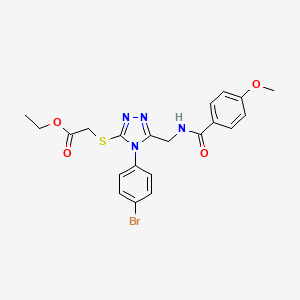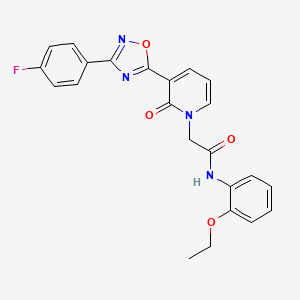![molecular formula C14H17N5O2 B2687662 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878421-41-1](/img/structure/B2687662.png)
2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, also known as roscovitine, is a synthetic purine analog that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1990 by Meijer et al. and has since been found to have inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
作用機序
Roscovitine acts as a competitive inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. By inhibiting these kinases, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione prevents the phosphorylation of key substrates involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Roscovitine has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis. In infectious diseases, this compound inhibits viral replication by targeting viral kinases and host cell kinases involved in viral replication.
実験室実験の利点と制限
One of the main advantages of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione for lab experiments is its specificity for CDKs, which allows for targeted inhibition of cell cycle regulation. In addition, this compound has been extensively studied and has a well-established mechanism of action. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione. One area of focus is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of research is the investigation of this compound's effects on other signaling pathways, such as the NF-κB pathway, which may contribute to its anti-inflammatory effects. Finally, there is interest in exploring the potential of this compound as a therapeutic agent for infectious diseases, particularly for emerging viral infections such as COVID-19.
合成法
Roscovitine is synthesized by the reaction of 2,6-diaminopurine with diethyl malonate in the presence of sodium ethoxide, followed by the reaction with methyl acrylate and subsequent hydrolysis and decarboxylation. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
Roscovitine has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit CDKs, which are involved in cell cycle regulation, and thus has potential as an anti-cancer agent. It has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and human cytomegalovirus.
特性
IUPAC Name |
2,4,7-trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8(2)6-18-9(3)7-19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h7H,1,6H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDZDEVBPANTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)
![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2687597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B2687601.png)